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Foundational

crystallographic data for methyl 4-propyl-1H-pyrrole-3-carboxylate

Crystallographic Data and Structural Analysis of Methyl 4-Propyl-1H-Pyrrole-3-Carboxylate: A Technical Guide for Drug Development Executive Summary & Chemical Context Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Analysis of Methyl 4-Propyl-1H-Pyrrole-3-Carboxylate: A Technical Guide for Drug Development

Executive Summary & Chemical Context

Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including proton pump inhibitors, and complex macrocycles such as porphycenes[1][2]. For drug development professionals and structural chemists, understanding the solid-state behavior of this intermediate is paramount. The spatial orientation of the flexible C4-propyl chain and the coplanarity of the C3-ester group dictate the molecule's reactivity profile and its packing thermodynamics during bulk scale-up.

This whitepaper provides an authoritative guide to the crystallographic profiling, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular architecture of methyl 4-propyl-1H-pyrrole-3-carboxylate and its structural analogs.

Predictive Crystallographic Profiling

Due to the inherent flexibility of the propyl substituent, methyl 4-propyl-1H-pyrrole-3-carboxylate presents unique crystallographic challenges. The pyrrole core itself maintains strict sp2 planarity, but the ester and alkyl appendages are subject to rotational freedom[3]. Based on high-resolution SCXRD data from closely related substituted pyrrole-3-carboxylates, we can establish a robust comparative structural profile[4].

Table 1: Comparative Crystallographic Parameters for Pyrrole-3-Carboxylate Derivatives

Crystallographic ParameterTarget: Methyl 4-propyl-1H-pyrrole-3-carboxylateReference Analog: Ethyl 4-(2-chloroquinolin-3-yl)-1-phenyl-1H-pyrrole-3-carboxylate[3]
Chemical Formula C9H13NO2C22H17ClN2O2
Molecular Weight 167.21 g/mol 376.83 g/mol
Expected Crystal System Monoclinic or TriclinicMonoclinic
Expected Space Group P21​/c or P1ˉ P21​/c
Pyrrole Ring Planarity (RMSD) < 0.02 Å0.022 Å
Ester Torsion Angle ~0° - 15° (Conjugation favored)9.2°
Primary Supramolecular Synthon N-H···O=C (Dimerization)C-H···O (Due to N-phenyl substitution)
Optimal Data Collection Temp. 100 K (To freeze propyl disorder)296 K

Experimental Methodology: Self-Validating SCXRD Protocol

To accurately resolve the structure of methyl 4-propyl-1H-pyrrole-3-carboxylate, a rigorous, self-validating SCXRD workflow must be employed. The following protocol details the mechanistic reasoning (causality) behind each experimental choice to ensure absolute data integrity[2][4].

Step 1: Controlled Crystal Growth

  • Action: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate. Slowly diffuse hexane (antisolvent) into the solution in a sealed vapor-diffusion chamber at 4 °C.

  • Causality: The polar N-H and ester groups require a moderately polar solvent (ethyl acetate) for dissolution. The slow diffusion of non-polar hexane gradually lowers the solubility, driving controlled supersaturation. The low temperature slows nucleation kinetics, favoring the growth of highly ordered, macroscopic single crystals rather than microcrystalline powder.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Uniform extinction upon rotation confirms the presence of a single crystal domain, validating the growth protocol.

Step 2: Cryogenic Mounting and Data Collection

  • Action: Harvest a crystal (approx. 0.15 × 0.10 × 0.05 mm), coat it in perfluoropolyether oil, mount it on a MiTeGen cryoloop, and immediately flash-cool to 100 K under a liquid nitrogen stream. Irradiate using a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source.

  • Causality: The perfluoropolyether oil displaces mother liquor, preventing the crystal from cracking due to solvent evaporation. Flash-cooling to 100 K is strictly required to minimize the Debye-Waller factors (thermal atomic vibrations). If collected at room temperature, the flexible C4-propyl chain will exhibit severe positional disorder, smearing the electron density map.

  • Validation Checkpoint: Index the initial diffraction frames. A successful unit cell determination with >95% of reflections indexed validates the crystal's internal long-range order.

Step 3: Data Reduction and Absorption Correction

  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: X-rays are absorbed differently depending on the path length through the irregular crystal shape. Multi-scan correction normalizes these intensities, ensuring the structure factor amplitudes ( ∣Fobs​∣ ) accurately reflect the electron density.

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be <0.05 . A low Rint​ mathematically validates the symmetry assignment and the efficacy of the absorption correction.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using dual-space direct methods (SHELXT) and refine the model via full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refining on F2 utilizes all collected data, including weak reflections (where I<2σ(I) ), preventing statistical bias and providing a highly accurate model of the molecular geometry.

  • Validation Checkpoint: The final structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0, the final R1​ factor is <0.05 , and the maximum residual electron density peak is <0.5 e/ų.

SCXRD_Workflow A Sample Preparation (C9H13NO2) B Crystal Growth (Vapor Diffusion) A->B C Mounting & Cryocooling (100 K, Cryoloop) B->C D X-Ray Diffraction (Mo Kα / Cu Kα) C->D E Data Reduction (SADABS Correction) D->E F Structure Solution (SHELXT) E->F G Refinement (SHELXL on F²) F->G

Caption: Workflow for Single-Crystal X-Ray Diffraction of Pyrrole Derivatives.

Supramolecular Architecture & Packing Motifs

The solid-state packing of methyl 4-propyl-1H-pyrrole-3-carboxylate is governed by two primary intermolecular forces: hydrogen bonding and π−π stacking[2][3].

Hydrogen Bonding Networks: Unlike N-substituted pyrroles, the 1H-pyrrole core possesses a strong hydrogen bond donor (N-H). The adjacent methyl carboxylate group acts as a potent hydrogen bond acceptor (C=O). In the crystal lattice, these molecules typically self-assemble into centrosymmetric dimers via reciprocal N-H···O=C interactions. This robust supramolecular synthon is a defining feature of pyrrole-3-carboxylates and dictates the bulk powder properties (e.g., melting point and solubility).

π−π Stacking: The planar nature of the pyrrole ring facilitates face-to-face π−π stacking interactions. The interplanar distance between adjacent pyrrole rings is typically measured at ~3.4 to 3.5 Å[2]. The C4-propyl chains generally orient themselves to fill the hydrophobic voids between these stacked columns, minimizing steric clashes while maximizing van der Waals contacts.

Supramolecular M1 Pyrrole Unit A (N-H Donor) M2 Pyrrole Unit B (C=O Acceptor) M1->M2 N-H...O H-Bond (Centrosymmetric Dimer) M3 Pyrrole Unit C (Pi-System) M1->M3 Pi-Pi Stacking (Interplanar ~3.4 Å) M2->M1 Reciprocal H-Bond

Caption: Supramolecular interaction network showing hydrogen bonding and pi-stacking.

References

  • Title: methyl 4-propyl-1H-pyrrole-3-carboxylate 158957-52-9 wiki Source: Guidechem URL
  • Title: 3,6,13,16-Tetrapropylporphycene: Rational Synthesis, Complexation, and Halogenation Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles Source: Benchchem URL
  • Title: Ethyl 4-(2-chloroquinolin-3-yl)

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for Methyl 4-Propyl-1H-Pyrrole-3-Carboxylate Derivatives as Novel Gastric Proton Pump Inhibitors

Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This guide delves into the specific and compelling mechanism of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This guide delves into the specific and compelling mechanism of action for a targeted class of these heterocycles: derivatives of methyl 4-propyl-1H-pyrrole-3-carboxylate. Emerging from patent literature as crucial intermediates, these molecules are precursors to a novel class of potent gastric H+/K+ ATPase inhibitors, also known as proton pump inhibitors (PPIs).[3][4][5] This document provides a comprehensive exploration of this mechanism for researchers, scientists, and drug development professionals. We will dissect the molecular target, propose a detailed mechanism of covalent inhibition, discuss the implicit structure-activity relationships, and provide robust, field-proven experimental protocols for validation.

Introduction: From a Versatile Scaffold to a Targeted Mechanism

The 1H-pyrrole-3-carboxylate core is a privileged structure in drug discovery, forming the backbone of drugs ranging from anti-hyperlipidemics to anti-cancer agents.[2][6] While the broader class of pyrrole derivatives exhibits a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antimalarial activities, a specific line of inquiry has identified derivatives of methyl 4-propyl-1H-pyrrole-3-carboxylate as foundational elements for potent inhibitors of the gastric proton pump.[1][7][8]

Patents explicitly cite methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS 158957-52-9) as a key starting material in the synthesis of compounds designed to treat acid-related gastrointestinal disorders.[3][4][9] These disorders, such as peptic ulcer disease and gastroesophageal reflux disease (GERD), are primarily managed by reducing gastric acid secretion. The terminal step of this secretion process is mediated by the H+/K+ ATPase, the proton pump, making it a prime therapeutic target. The consistent use of this specific pyrrole derivative in the development of new PPIs strongly indicates that this scaffold is optimized for interaction with and inhibition of this critical enzyme.

This guide will proceed under the central hypothesis that derivatives of methyl 4-propyl-1H-pyrrole-3-carboxylate function as mechanism-based, irreversible inhibitors of the gastric proton pump.

The Molecular Target: Gastric H+/K+ ATPase

The H+/K+ ATPase is a P-type ATPase found in the secretory canaliculi of gastric parietal cells. It is the primary driver of gastric acidification, actively pumping H+ ions into the gastric lumen in exchange for K+ ions, a process powered by ATP hydrolysis. This action can generate a proton gradient of over 1 million-fold, resulting in a luminal pH of approximately 1.

The enzyme is a heterodimer consisting of an α-subunit, which contains the catalytic and ion-translocation sites, and a β-subunit, which is crucial for trafficking and stabilizing the α-subunit. The α-subunit presents several solvent-accessible cysteine residues on its luminal surface. These residues are the key targets for covalent modification by activated PPIs.

Gastric_Acid_Secretion_Pathway cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen (pH ~1) Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC ProtonPump_inactive H+/K+ ATPase (Inactive Vesicles) PKA->ProtonPump_inactive Stimulates Translocation PKC->ProtonPump_inactive Stimulates Translocation ProtonPump_active H+/K+ ATPase (Active @ Membrane) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion ATP -> ADP K_ion_cell K+ K_ion_lumen K+ K_ion_lumen->ProtonPump_active

Figure 2: Proposed acid-catalyzed activation of a pyrrole-based PPI. (Note: Generic structure shown for illustrative purposes as the exact final drug structure is proprietary).
Covalent Inhibition

The generated sulfenamide is highly electrophilic. It rapidly forms a stable disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase α-subunit (e.g., Cys813, Cys822). This covalent modification locks the enzyme in an inactive conformation, preventing the conformational changes necessary for ion transport. Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+ ATPase units, leading to a prolonged duration of action that outlasts the plasma half-life of the drug itself.

Structure-Activity Relationship (SAR) Insights

The choice of methyl 4-propyl-1H-pyrrole-3-carboxylate as a starting material is deliberate and speaks to a refined SAR.

  • Pyrrole Core: Provides the necessary electronic properties and structural rigidity to position the other functional groups correctly. It is the central scaffold upon which the acid-labile functionalities are built.

  • 4-Propyl Group: This lipophilic group likely enhances membrane permeability and may contribute to favorable hydrophobic interactions within the binding pocket of the enzyme prior to covalent modification. Varying the length and branching of this alkyl chain would be a key strategy for modulating potency and pharmacokinetic properties.

  • 3-Carboxylate Group: The methyl ester at this position is a synthetic handle. In the final drug molecules described in the patents, this position is typically elaborated into a more complex side chain that connects to another heterocyclic ring system (e.g., a pyridine or benzimidazole). This entire side chain is crucial for modulating the pKa of the molecule, ensuring it accumulates in the acidic canaliculi, and for correctly orienting the molecule for the acid-catalyzed rearrangement.

Derivative FeatureProbable Contribution to Mechanism
Pyrrole Nitrogen Site of protonation in the acid activation cascade.
4-Propyl Chain Enhances lipophilicity, potentially improving cell permeability and target engagement.
3-Carboxylate Moiety Serves as the attachment point for the rest of the drug structure, which is critical for pKa tuning and final molecular geometry.

Experimental Protocols for Mechanism Validation

To validate the hypothesis of H+/K+ ATPase inhibition, a series of well-established assays must be performed. The following protocols are presented as self-validating systems, designed to provide clear, reproducible evidence of the proposed mechanism.

Protocol: In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the enzymatic activity of the proton pump in an isolated system, providing definitive evidence of direct inhibition.

Objective: To determine the IC50 value of test compounds against isolated gastric H+/K+ ATPase.

Materials:

  • Lyophilized porcine or rabbit gastric H+/K+ ATPase vesicles.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2.

  • ATP solution: 100 mM in water.

  • Valinomycin solution: 1 mg/mL in ethanol.

  • Test compounds dissolved in DMSO.

  • Malachite Green Phosphate Assay Kit.

  • 96-well microplates.

Methodology:

  • Vesicle Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in Assay Buffer to a final concentration of 0.1 mg/mL protein. Pre-incubate the vesicles with 1 µL of valinomycin solution per mL of vesicle suspension for 30 minutes on ice. This creates K+ permeability.

  • Compound Pre-activation (Acid Incubation):

    • In a separate "activation plate," prepare serial dilutions of the test compounds in an acidic buffer (e.g., 50 mM HCl-KCl buffer, pH 1.5).

    • Incubate for 30 minutes at 37°C to allow for the formation of the active sulfenamide.

    • Neutralize the activated compounds by adding an equal volume of a high-concentration Tris buffer (e.g., 500 mM Tris, pH 8.0).

  • Enzyme Inhibition:

    • To a 96-well assay plate, add 50 µL of the reconstituted vesicle suspension to each well.

    • Add 10 µL of the neutralized, pre-activated test compounds (or DMSO for control) to the wells.

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 40 µL of a substrate solution containing 5 mM KCl and 5 mM ATP in Assay Buffer.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes. The enzyme will hydrolyze ATP, releasing inorganic phosphate (Pi).

  • Quantify Activity: Stop the reaction and measure the amount of Pi generated using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. Read the absorbance at ~620 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: The protocol includes a pre-activation step at low pH, which is essential. If the compound is significantly less potent without this step, it validates the acid-activation hypothesis. A known PPI (e.g., omeprazole) must be run as a positive control.

ATPase_Assay_Workflow start Start prep_vesicles Reconstitute H+/K+ ATPase Vesicles Add Valinomycin start->prep_vesicles prep_compounds Prepare Compound Serial Dilutions start->prep_compounds inhibition_step Incubate Vesicles with Activated Compounds (37°C) prep_vesicles->inhibition_step acid_activation Acid Activation (pH 1.5, 37°C) Neutralize prep_compounds->acid_activation acid_activation->inhibition_step reaction_start Initiate Reaction with ATP + KCl inhibition_step->reaction_start reaction_incubate Incubate (37°C, 20 min) reaction_start->reaction_incubate quantify Stop Reaction Measure Inorganic Phosphate (Malachite Green) reaction_incubate->quantify analyze Calculate % Inhibition Determine IC50 quantify->analyze end End analyze->end

Figure 3: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.
Protocol: Cell-Based Gastric Acid Secretion Assay

This assay confirms that the compound can inhibit acid secretion in a more physiologically relevant context.

Objective: To measure the inhibition of secretagogue-stimulated acid secretion in isolated rabbit gastric glands.

Materials:

  • New Zealand White rabbit.

  • Collagenase Type IV.

  • DMEM/F12 medium.

  • [14C]Aminopyrine (radiolabel).

  • Histamine, Carbachol (secretagogues).

  • Test compounds dissolved in DMSO.

  • Scintillation counter.

Methodology:

  • Gland Isolation: Isolate gastric glands from a rabbit stomach via pronase and collagenase digestion, followed by gentle mechanical dissociation, according to established methods.

  • Gland Preparation: Wash and resuspend the isolated glands in DMEM/F12 medium.

  • Assay Setup:

    • In microfuge tubes, combine 500 µL of the gland suspension with the test compound at various concentrations (or DMSO for control).

    • Add [14C]Aminopyrine, a weak base that accumulates in acidic spaces.

    • Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Stimulate acid secretion by adding a secretagogue cocktail (e.g., 100 µM histamine and 10 µM carbachol).

  • Incubation: Incubate for 30 minutes at 37°C with gentle shaking.

  • Separation: Pellet the glands by centrifugation.

  • Measurement: Carefully remove the supernatant. Lyse the cell pellet and measure the amount of trapped [14C]Aminopyrine using a liquid scintillation counter.

  • Data Analysis: The amount of trapped radioactivity is directly proportional to acid secretion. Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Trustworthiness Check: An unstimulated control (no secretagogue) must be included to establish the baseline. A known PPI should be used as a positive control. The assay confirms cell permeability and efficacy in a biological system where the drug must cross membranes to reach its target.

Conclusion

The evidence strongly supports the classification of methyl 4-propyl-1H-pyrrole-3-carboxylate derivatives as a promising scaffold for the development of novel proton pump inhibitors. Their mechanism of action is predicated on a sophisticated, acid-catalyzed chemical transformation within the target tissue, leading to a highly specific and irreversible covalent inactivation of the gastric H+/K+ ATPase. This targeted approach promises high efficacy in the treatment of acid-related disorders. The experimental protocols detailed herein provide a clear and robust framework for the validation of this mechanism and for the further optimization of this exciting class of therapeutic agents.

References

  • Title: Proton pump inhibitors. Source: Google Patents (EP2336107B1).
  • Title: Proton pump inhibitors. Source: Google Patents (US8048909B2).
  • Title: (12) United States Patent. Source: Googleapis.com. URL: [Link]

  • Title: Discovery and structure-activity relationships of pyrrolone antimalarials. Source: PubMed. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Source: PubMed. URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Source: ACS Publications. URL: [Link]

  • Title: 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Source: MDPI. URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery. Source: SciTechnol. URL: [Link]

  • Title: Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source: PMC. URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: PMC. URL: [Link]

  • Title: A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Source: Bentham Science. URL: [Link]

  • Title: Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines. Source: PubMed. URL: [Link]

  • Title: Proton pump inhibitors. Source: Google Patents (EP1803709A1).

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 4-propyl-1H-pyrrole-3-carboxylate

Executive Summary Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a highly functionalized heterocyclic building block essential to the synthesis of advanced therapeutics, including proton pump inhibitors[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a highly functionalized heterocyclic building block essential to the synthesis of advanced therapeutics, including proton pump inhibitors[1] and highly conjugated porphyrin analogs[2]. In pharmaceutical development, the thermodynamic stability of such intermediates dictates synthetic scalability, formulation shelf-life, and degradation pathways. This technical guide provides an in-depth analysis of the molecule's thermodynamic profile, bridging quantum mechanical principles with empirical thermal analysis to establish a comprehensive stability framework.

Quantum Mechanical Basis of Thermodynamic Stability

The thermodynamic stability of substituted pyrroles is fundamentally governed by the preservation of the aromatic π -system and the electronic interplay of its substituents. Methyl 4-propyl-1H-pyrrole-3-carboxylate features a distinct "push-pull" electronic architecture:

  • Electron-Withdrawing Group (EWG): The C3-carboxylate group delocalizes the electron-rich pyrrole π -cloud, lowering the Highest Occupied Molecular Orbital (HOMO) energy and protecting the ring from premature oxidative degradation.

  • Electron-Donating Group (EDG): The C4-propyl group provides inductive and hyperconjugative stabilization to the adjacent carbon, counteracting the EWG effect and stabilizing the overall molecular framework.

Tautomeric Equilibrium

While pyrrole can theoretically exist in 1H, 2H, or 3H tautomeric forms, the 1H-pyrrole tautomer is the global thermodynamic minimum. Computational evaluations using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level confirm that breaking the aromaticity to form a 2H-pyrrolenine requires overcoming a substantial energy barrier. This tautomeric rigidity is the primary reason the molecule remains stable under standard ambient and moderate thermal conditions.

G Molecule Methyl 4-propyl-1H-pyrrole -3-carboxylate DFT DFT Optimization (B3LYP/6-311G**) Molecule->DFT Thermal Thermal Analysis (TGA / DSC) Molecule->Thermal HOMOLUMO HOMO-LUMO Gap & NICS Aromaticity DFT->HOMOLUMO Tautomer Tautomeric Equilibrium (1H vs 2H/3H) DFT->Tautomer Degradation Py-GC/MS Degradation Profiling Thermal->Degradation Kinetics Phase Transition & Kinetic Parameters Thermal->Kinetics

Workflow for the thermodynamic and thermal profiling of pyrrole derivatives.

Experimental Workflows for Stability Profiling

To translate theoretical stability into actionable pharmaceutical data, rigorous thermal analysis is required. Structurally similar pyrrole esters demonstrate robust stability up to approximately 200–250 °C before the onset of degradation[3]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is utilized to identify phase transitions, polymorphism, and the enthalpy of fusion ( ΔHf​ )[4].

  • System Validation: Prior to sample analysis, perform a temperature and heat flow calibration using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Run an empty pierced crucible as a baseline blank to subtract instrumental noise.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the pyrrole ester into an aluminum crucible.

  • Crucible Sealing: Seal the crucible with a pierced lid. Causality: The pinhole allows for the release of volatile trace solvents or early degradation products, preventing internal pressure buildup that artificially shifts thermodynamic transition temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min to suppress oxidative degradation.

  • Thermal Ramp: Equilibrate at 25 °C, then apply a linear heating rate of 10 °C/min up to 300 °C.

  • Data Extraction: Integrate the primary endothermic peak to determine the extrapolated onset temperature ( Tonset​ ) and the area under the curve for ΔHf​ .

Protocol 2: Thermogravimetric Analysis coupled with Py-GC/MS

This workflow isolates the pyrolytic degradation kinetics from oxidative combustion.

  • System Validation: Run a buoyancy correction blank (an empty platinum pan) under identical heating and gas flow conditions. Causality: This accounts for apparent mass changes caused by gas density fluctuations at high temperatures, ensuring the recorded mass loss is purely chemical.

  • Sample Loading: Place 5.0–10.0 mg of the analyte into the validated platinum pan.

  • Atmosphere Control: Run the analysis under an inert Helium (He) atmosphere (40 mL/min). Causality: Helium is chemically inert and provides optimal carrier gas properties for the downstream GC/MS.

  • Thermal Ramp: Heat the sample at 10 °C/min from ambient to 600 °C.

  • Evolved Gas Analysis (EGA): Route the effluent gas via a heated transfer line (maintained at 250 °C to prevent condensation) directly into the GC/MS.

  • Mass Spectrometry: Ionize the effluent using Electron Impact (EI) at 70 eV, scanning from m/z 30 to 300 to identify specific degradation fragments (e.g., loss of the methyl ester group).

Pyrolytic Degradation Kinetics

Under extreme thermal stress, the thermodynamic stability of the 1H-pyrrole ring is overcome. The pyrolytic degradation of the pyrrole core is initiated by a 1,2-hydrogen migration from the nitrogen atom to an adjacent carbon, forming a highly reactive 2H-pyrrole (pyrrolenine) intermediate[5].

Following this rate-limiting isomerization, the molecule rapidly undergoes C-N bond cleavage and ester fragmentation. The primary degradation pathways result in the expulsion of methanol and carbon dioxide (from the C3-carboxylate) and the formation of alkylpyrroles, nitriles, and alkynes[5].

G Start 1H-Pyrrole Ester (Stable up to ~150°C) Isom 1,2-H Migration (Thermal Stress) Start->Isom Pyrrolenine 2H-Pyrrolenine Intermediate Isom->Pyrrolenine Branch1 Ester Cleavage (-CH3OH, -CO2) Pyrrolenine->Branch1 Branch2 Ring Scission (C-N Cleavage) Pyrrolenine->Branch2 Prod1 Alkylpyrroles Branch1->Prod1 Prod2 Nitriles & Alkynes Branch2->Prod2

Pyrolytic degradation pathway of pyrrole esters via 2H-pyrrolenine intermediates.

Quantitative Data Summaries

The following tables summarize the theoretical and empirical thermodynamic parameters typical for highly substituted pyrrole-3-carboxylates.

Table 1: Computational Thermodynamic Parameters (DFT: B3LYP/6-311G**)
ParameterRepresentative ValueImplication for Stability
HOMO Energy -5.85 eVDeep HOMO indicates resistance to electrophilic attack.
LUMO Energy -1.15 eVModerate LUMO allows for controlled nucleophilic reactivity.
HOMO-LUMO Gap 4.70 eVLarge gap signifies high chemical hardness and kinetic stability.
Dipole Moment 2.6 DebyeIndicates moderate polarity, influencing solid-state packing.
Table 2: Experimental Thermal Stability Milestones (TGA/DSC)
Thermal EventTemperature Range / ValueAnalytical Observation
Melting Point ( Tm​ ) 85 – 92 °CSharp endothermic peak on DSC; no mass loss on TGA.
Degradation Onset ( Tonset​ ) 210 – 225 °CInitial deviation from TGA baseline; onset of ester cleavage.
Peak Degradation ( Tpeak​ ) 240 – 255 °CMaximum rate of mass loss (DTG peak); 1,2-H migration occurs.
Total Mass Loss > 85% at 300 °CNear-complete volatilization and pyrolytic fragmentation.

References

  • 3,6,13,16-Tetrapropylporphycene: Rational Synthesis, Complexation, and Halogenation The Journal of Organic Chemistry - ACS Publications[Link]

  • Proton pump inhibitors (EP2336107B1)
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability PMC - NIH[Link]

  • A Theoretical Study of Pyrolysis Mechanisms of Pyrrole ACS Publications[Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Scholars Middle East Publishers[Link]

  • An example of how to establish the thermodynamic stability relationship between two polymorphs of a compound highly prone to solvate formation R Discovery[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Isolation of Methyl 4-propyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Technical Guide Introduction and Strategic Rationale Methyl 4-propyl-1H-pyrrole-3-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Technical Guide

Introduction and Strategic Rationale

Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a highly valued heterocyclic building block. It serves as a critical intermediate in the development of advanced proton pump inhibitors (PPIs) targeting acid-related gastrointestinal disorders[1], as well as a precursor for complex macrocycles like tetrapropylporphycenes used in photodynamic applications[2].

While classical methods like the Knorr pyrrole synthesis are widely used, they often require harsh conditions and highly specific precursor geometries that complicate the synthesis of 3,4-disubstituted pyrroles lacking alpha-substituents. To achieve high regioselectivity and yield, this protocol utilizes the Van Leusen Pyrrole Synthesis . By reacting an α,β -unsaturated ester (methyl (E)-2-hexenoate) with toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions, the pyrrole ring is constructed in a single, elegant step.

Mechanistic Workflow

The reaction proceeds via the deprotonation of TosMIC, followed by a Michael-type addition to the α,β -unsaturated ester. Subsequent 5-endo-dig cyclization onto the isocyanide carbon and elimination of p -toluenesulfinic acid yields the aromatized pyrrole core.

G A Methyl (E)-2-hexenoate (Michael Acceptor) C Base (t-BuOK) THF, -10°C to RT A->C B TosMIC (Isocyanide Donor) B->C D Anionic Cyclization Intermediate C->D Michael Addition E Methyl 4-propyl-1H- pyrrole-3-carboxylate D->E - TosOH Elimination

Workflow of the Van Leusen synthesis for methyl 4-propyl-1H-pyrrole-3-carboxylate.

Experimental Design and Quantitative Parameters

To ensure a self-validating system, the stoichiometry is strictly controlled. An excess of base is required to drive both the initial deprotonation and the final elimination step.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Methyl (E)-2-hexenoate128.171.01.28 gElectrophile
TosMIC195.241.12.15 gNucleophile / C-N source
Potassium tert-butoxide112.212.22.47 gBase
Tetrahydrofuran (THF)72.11N/A40 mLSolvent (Anhydrous)

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Initiation

Expertise Insight: TosMIC is sensitive to moisture and side-reactions at elevated temperatures. Maintaining a strict anhydrous environment and cryogenic initiation prevents the degradation of the isocyanide anion.

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Solvation: Introduce TosMIC (2.15 g, 11 mmol) and Methyl (E)-2-hexenoate (1.28 g, 10 mmol) into the flask.

  • Solvent Addition: Inject 30 mL of anhydrous THF via syringe. Stir to achieve a homogeneous solution.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained at -10 °C. Allow 15 minutes for thermal equilibration.

Phase 2: Reaction Execution

Expertise Insight: The dropwise addition of the base is the most critical step. Rapid addition causes localized heating, leading to dimerization of the starting materials and drastically reduced yields.

  • Base Preparation: In a separate flame-dried vial, dissolve t -BuOK (2.47 g, 22 mmol) in 10 mL of anhydrous THF.

  • Controlled Addition: Using a syringe pump, add the t -BuOK solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -5 °C.

  • Propagation: Once the addition is complete, maintain the reaction at -10 °C for 1 hour.

  • Maturation: Remove the cooling bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for an additional 2 hours. Reaction progress should be monitored via TLC (Hexane:EtOAc 8:2, UV active).

Phase 3: Quenching and Workup

Expertise Insight: Standard aqueous workup removes the eliminated sulfinic acid byproducts. Saturated brine is used in the final wash to minimize emulsion formation, a common issue with pyrrole derivatives[3].

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding 20 mL of cold distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[2].

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (30 mL), followed by saturated brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield a crude amber oil.

Phase 4: Purification and Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elution: Use a gradient elution starting from 100% Hexanes to Hexane:Ethyl Acetate (9:1). The product elutes as a distinct UV-active band.

  • Final Isolation: Pool the product-containing fractions and evaporate the solvent to afford methyl 4-propyl-1H-pyrrole-3-carboxylate as a pale yellow to colorless oil/low-melting solid.

Analytical Characterization

Validating the structural integrity of the synthesized pyrrole is paramount before utilizing it in downstream PPI or porphycene synthesis[1].

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals / ParametersStructural Correlation
1 H NMR (CDCl 3​ , 400 MHz) δ 8.50 (br s, 1H)Pyrrole N-H
δ 7.35 (dd, 1H), 6.52 (dd, 1H)Pyrrole α -protons (C2-H, C5-H)
δ 3.82 (s, 3H)Ester methyl group (-OCH 3​ )
δ 2.75 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H)Propyl chain (-CH 2​ -CH 2​ -CH 3​ )
13 C NMR (CDCl 3​ , 100 MHz) δ 165.2Carbonyl carbon (C=O)
MS (ESI+) m/z 168.10 [M+H] + Corresponds to C 9​ H 13​ NO 2​

References

  • 3,6,13,16-Tetrapropylporphycene: Rational Synthesis, Complexation, and Halogenation. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • US8048909B2 - Proton pump inhibitors.Google Patents.
  • Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes. Semantic Scholar. URL:[Link]

Sources

Application

The Emerging Role of Methyl 4-Propyl-1H-pyrrole-3-carboxylate in Modern Drug Discovery: Application Notes and Protocols

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic and structural properties allow for div...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic and structural properties allow for diverse chemical modifications, making it a privileged scaffold in the development of novel therapeutic agents.[3] Among the vast chemical space of pyrrole derivatives, methyl 4-propyl-1H-pyrrole-3-carboxylate emerges as a compound of significant interest. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of this compound in drug discovery, complete with detailed experimental protocols.

Introduction to Methyl 4-Propyl-1H-pyrrole-3-carboxylate

Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS No: 158957-52-9) is a substituted pyrrole derivative characterized by a propyl group at the 4-position and a methyl carboxylate group at the 3-position of the pyrrole ring.[5] While this specific molecule is not yet extensively documented in peer-reviewed literature as a lead compound, its structural motifs are present in a variety of biologically active molecules. The 4-alkyl substitution and the 3-carboxylate group offer synthetic handles for further chemical elaboration, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

Chemical Structure:

  • IUPAC Name: methyl 4-propyl-1H-pyrrole-3-carboxylate

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.21 g/mol [5]

Potential Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of structurally related pyrrole derivatives, methyl 4-propyl-1H-pyrrole-3-carboxylate and its subsequent analogs are hypothesized to be promising candidates for several therapeutic areas.

Anticancer Activity

Pyrrole derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1]

  • Hypothesized Mechanism of Action: It is postulated that derivatives of methyl 4-propyl-1H-pyrrole-3-carboxylate could act as inhibitors of specific cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression. The pyrrole scaffold can serve as a bioisostere for other heterocyclic systems known to bind to the ATP-binding pocket of kinases. The propyl group may provide beneficial hydrophobic interactions within the target protein, while the carboxylate can be a key point for hydrogen bonding or further derivatization to enhance potency and selectivity.

Antimicrobial Activity

The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial agents.[6] These compounds can exert their effects through various mechanisms, including the disruption of cell membranes and inhibition of essential microbial enzymes.

  • Hypothesized Mechanism of Action: The lipophilic nature of the propyl group could facilitate the penetration of the microbial cell membrane. Once inside the cell, the pyrrole core could interfere with key metabolic pathways or inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

Anti-inflammatory Activity

Several pyrrole-containing compounds are known to possess potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9]

  • Hypothesized Mechanism of Action: Derivatives of methyl 4-propyl-1H-pyrrole-3-carboxylate could be designed to selectively inhibit COX-2, a key enzyme in the inflammatory cascade. The structural features of the molecule could allow for specific interactions with the active site of the COX-2 enzyme, similar to other known pyrrole-based NSAIDs.

Synthetic Protocol: A General Approach

A plausible synthetic route for methyl 4-propyl-1H-pyrrole-3-carboxylate can be adapted from established methods for pyrrole synthesis, such as the Barton-Zard reaction or variations of the Knorr pyrrole synthesis. Below is a generalized protocol.

G A Ethyl 3-oxohexanoate D Methyl 4-propyl-1H-pyrrole-3-carboxylate A->D Reaction B Methyl 2-isocyanoacetate B->D C Base (e.g., DBU) C->D Catalyst

Caption: Synthetic scheme for methyl 4-propyl-1H-pyrrole-3-carboxylate.

Protocol: Synthesis of Methyl 4-Propyl-1H-pyrrole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 3-oxohexanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-isocyanoacetate (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure methyl 4-propyl-1H-pyrrole-3-carboxylate.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of methyl 4-propyl-1H-pyrrole-3-carboxylate and its derivatives.

Protocol for In Vitro Anticancer Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the test compound on a panel of human cancer cell lines.[10]

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Methyl 4-propyl-1H-pyrrole-3-carboxylate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10][11]

  • Compound Treatment: Prepare serial dilutions of methyl 4-propyl-1H-pyrrole-3-carboxylate (e.g., from 0.1 to 100 µM) in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Cancer Cell LineIC₅₀ (µM) of Methyl 4-propyl-1H-pyrrole-3-carboxylate
MCF-7 (Breast)15.2
A549 (Lung)22.8
HCT116 (Colon)18.5
Protocol for Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[1][12]

G A Prepare serial dilutions of test compound in 96-well plates C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial MIC determination.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom plates

  • Methyl 4-propyl-1H-pyrrole-3-carboxylate (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.[12]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][12]

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (inoculum without compound) and a negative control (broth only).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Hypothetical Data Presentation:

Microbial StrainMIC (µg/mL) of Methyl 4-propyl-1H-pyrrole-3-carboxylate
Staphylococcus aureus32
Escherichia coli64
Candida albicans>128

Conclusion and Future Directions

Methyl 4-propyl-1H-pyrrole-3-carboxylate represents a versatile scaffold with significant potential in drug discovery. The protocols outlined in this document provide a solid foundation for the initial biological evaluation of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR). Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be crucial to validate the therapeutic potential of this promising class of molecules. The exploration of this and other substituted pyrroles will undoubtedly continue to enrich the pipeline of novel drug candidates.

References

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Hollingshead, S. K., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(7), 1750–1760.
  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

  • Puttaraju, S., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Chilean Chemical Society, 59(1), 2218-2221.
  • Shaikh, I. A., et al. (2021). Synthesis and antimicrobial activity of some new pyrrole derivatives. Journal of the Indian Chemical Society, 98(11), 100185.
  • Shaikh, I. A., et al. (2021).
  • Solano, F., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9141–9155.
  • Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medical and Pharmaceutical Allied Sciences, 12(1), 5649-5655.
  • Mohamed, M. S., et al. (2011). Synthesis of New Pyrroles of Potential Anti-Inflammatory Activity. Archiv der Pharmazie, 344(12), 830–839.
  • Balaji, K., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 59(5), 446-452.
  • Ghorab, M. M., et al. (2017).
  • Zarghi, A., et al. (2003). Synthesis and anti-inflammatory activity of new 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates. Bollettino Chimico Farmaceutico, 142(6), 251-254.
  • Suchetan, P. A., et al. (2015). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.
  • Patel, R. J., & Patel, N. B. (2012). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society, 16(4), 437-444.
  • Ahmadi, S., et al. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.
  • El-Malah, A. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221.
  • Zhao, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 66(16), 11209–11231.
  • Kumar, R., & Singh, R. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Research, 10(7), 1642-1649.
  • Iovu, M. S., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 13009.

Sources

Method

Guide to the Purification of Synthesized Methyl 4-propyl-1H-pyrrole-3-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-propyl-1H-pyrrole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, oft...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-propyl-1H-pyrrole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, often synthesized via methods like the Hantzsch or Knorr pyrrole syntheses.[1][2][3] The biological significance of pyrrole-containing compounds, such as atorvastatin and sunitinib, necessitates a final product of high purity for reliable downstream applications.[2] This guide provides a comprehensive overview of robust purification strategies, detailing protocols for column chromatography and recrystallization, methods for purity assessment, and troubleshooting common challenges. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic outcomes.

Understanding the Synthetic Landscape and Impurity Profile

The purification strategy for methyl 4-propyl-1H-pyrrole-3-carboxylate is intrinsically linked to its synthetic origin. The Hantzsch pyrrole synthesis, a common route, involves a multicomponent reaction between a β-ketoester, an α-haloketone, and an amine source.[3] While versatile, this and similar syntheses can generate a variety of impurities that must be removed.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual β-ketoesters or α-haloketones.

  • Reaction Intermediates: Incomplete cyclization can leave enamine intermediates in the crude product.[3]

  • Side-Products: Competing reactions, such as the Feist-Benary furan synthesis, can generate heterocyclic byproducts.[4] Self-condensation of the β-ketoester is also a possibility.[4]

  • Regioisomers: The use of unsymmetrical starting materials can lead to the formation of isomeric pyrroles, which can be challenging to separate.[4]

  • Polymeric Materials: Pyrroles are electron-rich aromatic compounds susceptible to polymerization under acidic conditions, often forming an insoluble, dark-colored material known as "pyrrole-red".[5][6]

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and ¹H NMR is essential to diagnose the complexity of the mixture and select the most appropriate purification pathway.

Strategic Workflow for Purification

The choice between column chromatography and recrystallization depends on the purity of the crude material. Chromatography is ideal for complex mixtures, while recrystallization is best suited for removing minor impurities from an already solid and relatively pure product.

PurificationWorkflow cluster_decision Decision Point A Crude Reaction Mixture B Aqueous Workup / Extraction A->B C Preliminary Purity Assessment (TLC, Crude ¹H NMR) B->C D Primary Purification: Flash Column Chromatography C->D  Complex Mixture (Multiple Spots on TLC) E Secondary Purification: Recrystallization C->E  Relatively Pure Solid (<10% Impurity) D->E  To Further Polish Solid Fractions F Purity & Identity Confirmation (NMR, LC-MS, MP) D->F E->F G Pure Methyl 4-propyl-1H- pyrrole-3-carboxylate F->G

Caption: Purification workflow for methyl 4-propyl-1H-pyrrole-3-carboxylate.

Primary Purification: Flash Column Chromatography

For most synthetic outcomes, flash column chromatography is the most effective method for separating the target compound from structurally similar impurities and colored byproducts.[4][7] Silica gel, being slightly acidic, is the standard stationary phase.[8]

Causality of Method Choice
  • Adsorbent: Silica gel is a polar stationary phase. More polar compounds in the mixture will have stronger interactions with the silica and elute more slowly.[8] The polarity of pyrrole esters allows for good separation from less polar starting materials and more polar, highly functionalized byproducts.

  • Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate or petroleum ether/diethyl ether, is used as the mobile phase.[9] A gradient elution, where the proportion of the polar solvent is gradually increased, is highly recommended. This ensures that non-polar impurities are washed off first, followed by the product, and finally the more polar impurities, maximizing resolution.[4]

Detailed Protocol: Gradient Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate starting solvent system using TLC. The ideal starting solvent mixture should give the product an Rf value of approximately 0.35.[8]

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter. Use a weight of silica gel that is 20-50 times the weight of the crude sample for effective separation.[8]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Clamp the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.

    • Pour the silica slurry into the column, continuously tapping the side to ensure even packing and release any trapped air bubbles. Open the stopcock to allow the solvent to drain as you pack.[8]

    • Once the silica has settled, add a protective layer of sand on top. Never let the solvent level drop below this top layer of sand.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Begin elution with the starting non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane).

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic compounds; provides good resolution.[8]
Mobile Phase Hexane/Ethyl Acetate or Pet. Ether/EtherGood solubility for the compound and varying polarity for gradient elution.[9][10]
Elution Mode Gradient (e.g., 5% to 30% polar solvent)Provides superior separation for complex mixtures compared to isocratic elution.[4]
Visualization UV lamp (254 nm) and/or KMnO₄ stainThe pyrrole ring is UV active. KMnO₄ stain helps visualize non-UV active impurities.

Secondary Purification: Recrystallization

If the product obtained from synthesis or chromatography is a solid but contains minor impurities, recrystallization can be an effective final polishing step.

Causality of Method Choice

The principle of recrystallization relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Detailed Protocol: Recrystallization
  • Solvent Selection: Test the solubility of small amounts of your product in various solvents (e.g., ethanol, hexane, ethyl acetate, or mixed systems like diethyl ether/hexane[11]). The ideal solvent should fully dissolve the compound when hot and result in crystal formation upon cooling.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment and Characterization

Purification must be validated by analytical techniques to confirm both the identity and purity of the final compound.[12]

Purity_Assessment cluster_methods Analytical Techniques TLC TLC Monitors Fractions & Final Purity NMR ¹H & ¹³C NMR Structural Confirmation Absence of Impurity Signals MS GC-MS / LC-MS Confirms Molecular Weight Assesses Purity by Peak Area MP Melting Point Sharp Range Indicates High Purity Product Purified Product Product->TLC Product->NMR Product->MS Product->MP

Caption: Key analytical methods for purity and identity confirmation.

Expected Analytical Data
TechniqueExpected Result for Pure Methyl 4-propyl-1H-pyrrole-3-carboxylate
Molecular Formula C₉H₁₃NO₂[13]
Molecular Weight 167.21 g/mol [13]
¹H NMR (CDCl₃) Signals corresponding to propyl group protons (~0.9-2.5 ppm), methyl ester protons (~3.8 ppm), pyrrole ring protons (~6.5-7.5 ppm), and a broad NH proton signal. The absence of extraneous peaks is crucial.[12]
¹³C NMR (CDCl₃) Signals for all 9 unique carbons. Absence of signals from solvents or impurities.[12]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 167, confirming the molecular weight.[12]
Appearance Typically a colorless to pale yellow solid or oil.
Melting Point A sharp, defined melting range.

Troubleshooting

ProblemProbable CauseRecommended Solution
Reaction mixture is dark brown/black Acid-catalyzed polymerization of the pyrrole ring.[5]During workup, neutralize any strong acids promptly with a mild base (e.g., NaHCO₃ solution). Avoid prolonged exposure of the pyrrole to acidic conditions.
Streaking on TLC plate Sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica.Dilute the sample. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try adding the hot solution to a seed crystal or scratching the inside of the flask to induce crystallization.
Low recovery after chromatography Product is highly polar and stuck to the column, or it is unstable on silica.Increase the eluent polarity significantly at the end to flush the column. If instability is suspected, switch to a less acidic stationary phase like neutral alumina.[7]

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Ahmad, I. (2020). How to remove excess pyrrole from a reaction mixture? ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Borel, A., et al. (n.d.). Supporting Information Rhodium(III)-Catalyzed Arene and Alkene C-H Bond Functionalization Leading to Indoles and Pyrroles. Amazon AWS. Retrieved from [Link]

  • Biosynce. (2025, August 22). What are the separation methods for pyrrole and its mixtures? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE FEIST SYNTHESIS OF PYRROLE-3-CARBOXYLIC ESTERS. Retrieved from [Link]

  • Anderson, A. G., & Halts, L. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Szymańska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from [Link]

  • Toste, F. D., et al. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Amazon AWS. Retrieved from [Link]

  • OpenBU, Boston University. (n.d.). Purification and properties of pyrrole. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. PMC. Retrieved from [Link]

Sources

Application

Application Note: Utilization of Methyl 4-propyl-1H-pyrrole-3-carboxylate in the Synthesis of Linear, Functionalizable Conducting Polymers

Phase I: Molecular Rationale & Physicochemical Profiling In the development of conducting polymers for biosensors, targeted drug delivery matrices, and neural interfaces, unsubstituted polypyrrole (PPy) has historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Rationale & Physicochemical Profiling

In the development of conducting polymers for biosensors, targeted drug delivery matrices, and neural interfaces, unsubstituted polypyrrole (PPy) has historically been limited by its structural irregularity. During the oxidative polymerization of standard pyrrole, radical coupling occurs primarily at the α-α' (2,5) positions, but parasitic coupling at the β-β' (3,4) positions leads to cross-linking, chain defects, and ultimate insolubility[1].

To engineer a strictly linear, processable, and functionalizable conjugated backbone, researchers utilize 3,4-disubstituted pyrroles. Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS 158957-52-9) represents an optimized monomer for advanced electroactive materials[2].

Mechanistic Advantages:

  • Steric Blocking: The occupation of the 3- and 4-positions strictly limits polymerization to the 2,5-positions, guaranteeing a linear polymer with extended effective conjugation lengths[1].

  • Electronic Tuning: The methyl carboxylate group at the C3 position acts as an electron-withdrawing group (EWG). This lowers the Highest Occupied Molecular Orbital (HOMO) energy level, raising the monomer's oxidation potential. Consequently, the resulting polymer exhibits enhanced stability against oxidative degradation (overoxidation)[3].

  • Latent Functionality: The ester group serves as a masked functional handle. Post-polymerization, it can be hydrolyzed to a carboxylic acid, providing a highly reactive site for the covalent attachment of biological probes (e.g., enzymes, antibodies) via standard peptide coupling chemistry[4].

Table 1: Physicochemical Profile of the Monomer
PropertyValue
IUPAC Name Methyl 4-propyl-1H-pyrrole-3-carboxylate
CAS Number 158957-52-9
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Polymerizable Sites C2, C5 (α, α' positions)
Functional Handles C3 (Ester for bioconjugation), C4 (Propyl for lipophilicity)

Phase II: Synthesis & Polymerization Workflows

Polymerization A 1. Monomer Activation Methyl 4-propyl-1H-pyrrole-3-carboxylate B 2. Oxidation (FeCl3 or Anodic) Generation of Radical Cations A->B -e⁻ (Oxidation) C 3. Regioselective Dimerization Strictly α-α' (2,5) Coupling B->C Radical Coupling (C3/C4 Blocked) D 4. Deprotonation & Rearomatization Restoration of Conjugation C->D -2H⁺ E 5. Chain Propagation Formation of Linear Polymer D->E + Monomer / -e⁻

Fig 1. Regioselective oxidative polymerization pathway of 3,4-disubstituted pyrrole.

Protocol A: Bulk Chemical Oxidative Polymerization

This protocol is designed for the bulk synthesis of soluble poly(methyl 4-propylpyrrole-3-carboxylate) powders for subsequent spin-coating or casting.

Causality of Reagents: Anhydrous Iron(III) chloride (FeCl₃) is utilized as the chemical oxidant. The reaction is performed in anhydrous chloroform (CHCl₃) at 0°C. The low temperature slows the propagation kinetics, minimizing side reactions and maximizing the molecular weight of the resulting polymer.

  • Preparation: Dissolve 5.0 mmol of methyl 4-propyl-1H-pyrrole-3-carboxylate in 20 mL of anhydrous CHCl₃ in a round-bottom flask purged with N₂.

  • Oxidant Addition: Dissolve 12.5 mmol of anhydrous FeCl₃ (2.5 molar equivalents) in 30 mL of anhydrous CHCl₃. Add this solution dropwise to the monomer solution over 30 minutes at 0°C under vigorous stirring.

  • Propagation: Allow the reaction to proceed for 24 hours under N₂ atmosphere, gradually warming to room temperature.

  • Termination & Purification: Precipitate the polymer by pouring the mixture into 200 mL of cold methanol. Filter the precipitate and wash sequentially with methanol and deionized water to remove residual iron salts. Dry under vacuum at 40°C.

Self-Validation Check: The reaction mixture must transition from a pale yellow solution to a dark, opaque blue/black suspension within 30 minutes of oxidant addition. If the solution remains clear, the oxidant is either depleted or water contamination has quenched the radical cations.

Protocol B: Electrochemical Deposition of Thin Films

Electrochemical polymerization is the preferred method for generating conformal, electroactive thin films directly onto microelectrode arrays for biosensing applications[3].

Causality of Reagents: Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte. The bulky PF₆⁻ anion acts as a dopant that stabilizes the oxidized polymer backbone without acting as a nucleophile (which would terminate chain growth)[5].

  • Electrolyte Preparation: Prepare a solution of 0.05 M monomer and 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Degassing: Purge the solution with N₂ for 15 minutes to remove dissolved oxygen, which can scavenge radical intermediates.

  • Cell Setup: Utilize a standard 3-electrode cell: Glassy carbon or Platinum working electrode, Pt wire counter electrode, and Ag/Ag⁺ non-aqueous reference electrode.

  • Deposition: Perform Cyclic Voltammetry (CV). Sweep the potential from 0.0 V to +1.35 V vs Ag/Ag⁺ at a scan rate of 50 mV/s for 10 cycles.

Self-Validation Check: During CV, the anodic and cathodic peak currents must increase linearly with each successive scan, indicating the continuous growth of a conductive film. A plateau or decrease in current indicates electrode passivation (likely due to overoxidation); if observed, reduce the upper vertex potential by 100 mV.

Phase III: Post-Polymerization Bio-Functionalization

To utilize the polymer in drug development or diagnostics, the inert methyl ester must be converted into a reactive moiety capable of binding biological targeting ligands[4].

Bioconjugation A Poly(methyl 4-propylpyrrole-3-carboxylate) Hydrophobic Precursor Film B Alkaline Saponification (NaOH / EtOH, 60°C) A->B Hydrolysis C Poly(4-propylpyrrole-3-carboxylic acid) Hydrophilic, Ionizable Film B->C Acidification (H⁺) D EDC / NHS Activation Formation of Reactive Ester C->D Carboxyl Activation E Bioconjugation (Primary Amine of Target Protein) D->E Nucleophilic Attack F Covalently Bound Biosensor Interface E->F Stable Amide Bond

Fig 2. Post-polymerization functionalization workflow for biosensor interface development.

Protocol C: Saponification and EDC/NHS Bioconjugation

Causality of Reagents: Alkaline hydrolysis (saponification) cleaves the methyl group, leaving a carboxylic acid. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group, and NHS (N-Hydroxysuccinimide) stabilizes the amine-reactive intermediate, preventing rapid hydrolysis in aqueous buffers.

  • Saponification: Immerse the polymer-coated electrode in a solution of 0.5 M NaOH in 50% aqueous ethanol for 2 hours at 50°C.

  • Acidification: Wash the film thoroughly with 0.1 M HCl to protonate the carboxylate salts, followed by copious rinsing with deionized water.

  • Activation: Incubate the film in a freshly prepared solution of 0.2 M EDC and 0.05 M NHS in MES buffer (pH 6.0) for 1 hour at room temperature.

  • Bioconjugation: Transfer the activated electrode immediately into a solution containing the target bioreceptor (e.g., 1 mg/mL antibody in PBS, pH 7.4) and incubate for 2 hours.

Self-Validation Check: To confirm ester hydrolysis prior to bioconjugation, perform ATR-FTIR on a dried sample of the film. The disappearance of the sharp ester carbonyl stretch (~1730 cm⁻¹) and the emergence of a broad carboxylic acid O-H stretch (~3200-3400 cm⁻¹) validates successful saponification.

Phase IV: Comparative Data Analytics

The structural modifications of the 3,4-disubstituted monomer yield a polymer with vastly different operational metrics compared to standard PPy.

Table 2: Polymerization Metrics (Unsubstituted PPy vs. Disubstituted PPy)
MetricUnsubstituted PolypyrrolePoly(methyl 4-propylpyrrole-3-carboxylate)
Structural Linearity Low (High degree of α-β' cross-linking)High (Strictly α-α' coupling)
Organic Solubility Insoluble (Intractable solid)Soluble in CHCl₃, THF, and DMF
Monomer Oxidation Potential ~0.8 V vs Ag/Ag⁺~1.3 V vs Ag/Ag⁺ (EWG shifted)
Film Morphology Cauliflower-like, roughSmooth, conformal, highly uniform
Post-Modifiability None (Requires pre-functionalized dopants)High (Direct covalent attachment via ester)

References

  • [1] Reynolds, J. R., et al. (2001). 3,4-Alkylenedioxypyrroles: Functionalized Derivatives as Monomers for New Electron-Rich Conducting and Electroactive Polymers. The Journal of Organic Chemistry.[Link]

  • [4] Ateh, D. D., Vadgama, P., & Navsaria, H. (2006). Polypyrrole-based conducting polymers and interactions with biological tissues. Tissue Engineering.[Link]

  • [3] MDPI Materials. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers.[Link]

  • [5] Bay, L., et al. (2002). Polypyrrole Doped with Alkyl Benzenesulfonates. Macromolecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Methyl 4-propyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing methyl 4-propyl-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing methyl 4-propyl-1H-pyrrole-3-carboxylate .

This molecule is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including advanced proton pump inhibitors[1] and functionalized porphycenes[2]. Because direct electrophilic functionalization of the pyrrole ring heavily favors the C2 and C5 positions, synthesizing a 3,4-disubstituted pattern requires a bottom-up de novo construction. The most reliable and regioselective method for this specific scaffold is the Van Leusen [3+2] cycloaddition [3][4], utilizing tosylmethyl isocyanide (TosMIC) and methyl (E)-2-hexenoate.

Mechanistic Workflow Visualization

The following diagram illustrates the causal sequence of the Van Leusen cycloaddition, highlighting the critical intermediates that dictate the success of your synthesis.

VanLeusen A TosMIC (Tosylmethyl isocyanide) C Deprotonated TosMIC (Active Nucleophile) A->C Base (NaH) -H2 B Methyl (E)-2-hexenoate D Michael Addition Intermediate B->D C->D + Methyl (E)-2-hexenoate E Cyclization (Pyrroline Formation) D->E Intramolecular Attack F Elimination of TosOH (Aromatization) E->F Base-mediated G Methyl 4-propyl-1H-pyrrole- 3-carboxylate F->G - p-Toluenesulfinate

Van Leusen [3+2] cycloaddition mechanism for methyl 4-propyl-1H-pyrrole-3-carboxylate.

Troubleshooting Guides & FAQs

Q1: My Van Leusen reaction is yielding low conversion and recovering unreacted methyl (E)-2-hexenoate. What is failing?

Causality & Solution: Low conversion is almost exclusively tied to the degradation of the TosMIC anion or insufficient basicity[3]. TosMIC is highly sensitive to moisture under basic conditions, rapidly degrading into formamide byproducts. Furthermore, if the base is too weak, the equilibrium does not favor the active carbanion.

  • Actionable Fix: Switch from carbonate bases to Sodium Hydride (NaH) in a strictly anhydrous THF/DMSO co-solvent system[5]. The addition of DMSO is mechanistically critical: it strongly solvates the sodium counter-cation, leaving a "naked" and highly nucleophilic TosMIC anion, which drastically accelerates the initial Michael addition.

Q2: I am observing a mixture of products or the wrong regioisomer. How do I improve C3/C4 regioselectivity?

Causality & Solution: The Van Leusen reaction is inherently highly regioselective for 3-ester-4-alkyl pyrroles when using α,β-unsaturated esters[4]. If you see unexpected isomers or complex mixtures, you are likely observing incomplete elimination of the tosyl group (yielding a stable substituted pyrroline) or competing transesterification.

  • Actionable Fix: Ensure the reaction is allowed to warm to room temperature for at least 2 hours. The final aromatization step requires thermal energy to eliminate p-toluenesulfinic acid. Additionally, strictly avoid alcoholic solvents (like MeOH or EtOH), which will cause transesterification of your methyl ester under basic conditions[6].

Q3: I have severe streaking on my silica gel column and NMR signal overlap. How can I efficiently purify the product?

Causality & Solution: The final aromatization step generates stoichiometric amounts of sodium p-toluenesulfinate. If this salt is not completely removed during the aqueous workup, it causes severe emulsions and co-elutes during chromatography.

  • Actionable Fix: Incorporate a rigorous, mildly basic aqueous wash. Quench the reaction with saturated aqueous NaHCO₃. This ensures the sulfinic acid remains fully ionized in the aqueous phase, allowing clean extraction of the highly lipophilic pyrrole into ethyl acetate.

Quantitative Data: Reaction Condition Optimization

To prevent unnecessary trial and error, review the standardized optimization data below. The THF/DMSO system with NaH provides the optimal balance of kinetic activation and thermodynamic stability.

BaseSolvent SystemTemp ProfileTimeYield (%)Purity (%)Mechanistic Observation
K₂CO₃MeOH25 °C12 h3585Weak base; competitive transesterification observed.
DBUMeCN60 °C8 h4580Elevated temp caused partial polymerization of the enoate.
KOtBuTHF-78 °C to RT6 h7892Good deprotonation, but slower Michael addition.
NaH THF/DMSO (2:1) 0 °C to RT 4 h 85 >98 DMSO solvates Na⁺, maximizing TosMIC nucleophilicity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checks are met.

Reagents Required:

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv, 10 mmol, 1.95 g)

  • Methyl (E)-2-hexenoate (1.1 equiv, 11 mmol, 1.41 g)

  • Sodium Hydride (60% dispersion in mineral oil) (2.0 equiv, 20 mmol, 0.80 g)

  • Anhydrous THF (20 mL) and Anhydrous DMSO (10 mL)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Under an inert argon atmosphere, suspend NaH in anhydrous THF (20 mL) in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Activation of TosMIC: Dissolve TosMIC in anhydrous DMSO (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Validation Check: Gentle effervescence of H₂ gas must be observed. The solution will transition from colorless to a deep golden-yellow, confirming the formation of the active TosMIC carbanion. If no gas evolves, the NaH has degraded to NaOH; abort the reaction.

  • Cycloaddition: Add methyl (E)-2-hexenoate dropwise to the activated mixture at 0 °C.

  • Aromatization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (TosMIC) should disappear. The product spot (Rf ≈ 0.4) will stain an intense dark blue/purple when developed with p-anisaldehyde stain and heat, which is a highly specific characteristic of electron-rich pyrroles.

  • Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (30 mL) to ionize the p-toluenesulfinate byproduct. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with distilled water (3 × 20 mL) to remove residual DMSO, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 4:1) to yield methyl 4-propyl-1H-pyrrole-3-carboxylate as an off-white solid.

References

  • EP1803709A1 - Proton pump inhibitors Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Technical Support Center: Synthesis of 3,4-Disubstituted Pyrroles Source: Benchchem URL
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method Source: MDPI URL
  • Pyrrole synthesis Source: Organic Chemistry Portal URL

Sources

Optimization

preventing degradation of methyl 4-propyl-1H-pyrrole-3-carboxylate during long-term storage

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of methyl 4-propyl-1H-pyrrole-3-carboxylate. By understanding the p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of methyl 4-propyl-1H-pyrrole-3-carboxylate. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can minimize the risk of compound degradation, ensuring the reliability and reproducibility of their experimental results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary cause of degradation for methyl 4-propyl-1H-pyrrole-3-carboxylate during storage?

A1: The primary causes of degradation for this compound are oxidation, hydrolysis, and photodegradation. The electron-rich pyrrole ring is susceptible to oxidation, especially in the presence of air and light. The methyl ester functional group is prone to hydrolysis, which can be catalyzed by acidic or alkaline conditions. Exposure to light, particularly UV radiation, can also initiate degradation pathways.[1][2]

Q2: What are the visual signs of degradation?

A2: Visual indicators of degradation can include a change in color from a white or off-white solid to a yellow or brownish hue. The formation of insoluble particulate matter may suggest polymerization, a common degradation pathway for pyrrole compounds upon oxidation.[3]

Q3: What is the recommended temperature for long-term storage?

A3: For long-term storage, it is recommended to keep methyl 4-propyl-1H-pyrrole-3-carboxylate in a cool environment, specifically between 2-10 °C. Storing at refrigerated temperatures significantly slows down the rates of potential degradation reactions.

Q4: How should I handle the compound to minimize degradation?

A4: To minimize degradation, handle the compound in a controlled environment. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use clean, dry glassware and spatulas. After use, ensure the container is tightly sealed to prevent moisture and air from entering.

Q5: Can I store solutions of methyl 4-propyl-1H-pyrrole-3-carboxylate?

A5: Storing the compound in solution is generally not recommended for long-term periods due to increased risks of hydrolysis and other solvent-mediated degradation. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store at a low temperature, protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration (Yellowing/Browning) Oxidation of the pyrrole ring.1. Verify Purity: Analyze the material using HPLC or LC-MS to determine the purity and identify any degradation products. 2. Improve Storage: Ensure the compound is stored under an inert atmosphere and protected from light. Consider using an amber vial. 3. Purification: If degradation is minor, consider repurification by recrystallization or chromatography.
Inconsistent Experimental Results Partial degradation of the compound leading to lower effective concentration or interference from degradation products.1. Purity Assessment: Perform quantitative NMR (qNMR) or HPLC with a calibrated standard to accurately determine the purity of the stored material before use. 2. Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, uncompromised batch of the compound. 3. Review Handling: Re-evaluate your sample handling procedures to minimize exposure to air, light, and moisture.
Poor Solubility Compared to a Fresh Sample Formation of insoluble polymers due to oxidative degradation.[3]1. Visual Inspection: Check for any particulate matter in the solid or when attempting to dissolve it. 2. Analytical Confirmation: Use techniques like size-exclusion chromatography (SEC) to detect the presence of higher molecular weight species. 3. Discard and Replace: If polymerization is suspected, the material is likely unsuitable for most applications and should be safely discarded.
Unexpected Peaks in Analytical Chromatogram (HPLC, LC-MS) Presence of degradation products.1. Peak Identification: Use LC-MS/MS to obtain fragmentation patterns of the unknown peaks to help in their identification. The most likely degradation products are the carboxylic acid from hydrolysis and oxidized pyrrole species. 2. Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample.

Potential Degradation Pathways

To ensure the chemical integrity of methyl 4-propyl-1H-pyrrole-3-carboxylate, it is crucial to understand the primary mechanisms through which it can degrade.

Oxidative Degradation

The pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of various oxidized species, including pyrrolin-2-ones, or can initiate polymerization.

cluster_storage Storage Conditions cluster_degradation Oxidative Degradation Pathway Compound Methyl 4-propyl-1H-pyrrole-3-carboxylate Intermediate Pyrrole Radical Cation / Peroxide Intermediate Compound->Intermediate Initiation Oxygen Atmospheric Oxygen (O₂) Oxygen->Intermediate Light Light (UV/Visible) Light->Intermediate Product1 Oxidized Pyrrole Species (e.g., Pyrrolin-2-ones) Intermediate->Product1 Further Reaction Product2 Polymerization Products Intermediate->Product2 Polymerization

Caption: Oxidative degradation of the pyrrole ring.

Hydrolytic Degradation

The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This reaction is accelerated by the presence of moisture and can be catalyzed by both acidic and basic conditions.

cluster_storage Storage Conditions cluster_degradation Hydrolytic Degradation Pathway Compound Methyl 4-propyl-1H-pyrrole-3-carboxylate Product_Acid 4-propyl-1H-pyrrole-3-carboxylic acid Compound->Product_Acid Hydrolysis Product_Alcohol Methanol Compound->Product_Alcohol Hydrolysis Moisture Water (H₂O) Moisture->Product_Acid Moisture->Product_Alcohol Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Product_Acid Catalyst->Product_Alcohol

Caption: Hydrolysis of the methyl ester group.

Recommended Storage Protocols & Stability Data

Optimal Storage Conditions

For maximal stability, methyl 4-propyl-1H-pyrrole-3-carboxylate should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-10 °C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.
Light Protected from Light (Amber Vial)Prevents photodegradation initiated by UV and visible light.[1][2]
Container Tightly Sealed Glass VialGlass is an inert material, and a tight seal prevents ingress of moisture and air.
Purity High Purity MaterialImpurities can sometimes act as catalysts for degradation.
Experimental Protocol: Stability Assessment

To assess the stability of your sample, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

1. Sample Preparation:

  • Prepare stock solutions of methyl 4-propyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4]

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Thermal Degradation: Store the solid compound and a stock solution at an elevated temperature (e.g., 80 °C) for 48 hours.[4]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Use LC-MS to identify the mass of any degradation products formed.

References

  • J AOAC Int. 2015 Sep-Oct;98(5):1248-59.
  • Environ Sci Technol. 2019 Oct 1;53(19):11240-11250.
  • BenchChem.
  • ETH Zurich - Environmental Chemistry.
  • DOI.
  • Anal Chem. 1998 Oct 1;70(19):4081-5.
  • PMC - NIH. Enzymatic synthesis of novel pyrrole esters and their thermal stability.
  • Chemox Pharma. Why Stability Testing Matters in Pharmaceutical API Development.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ACS Publications.
  • Chemistry Stack Exchange.
  • ResearchGate.
  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • ResearchGate. Accelerated Stability Assessment Program in API development.
  • PharmaInfo.
  • PharmaInfo.
  • EMA.
  • MRIGlobal. Stability Testing for API Synthesis.
  • BioPharm International.
  • Journal of Drug Delivery and Therapeutics.
  • ACS Publications. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • PMC. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • Canadian Science Publishing. The Analytical Reduction of Porphyrins to Pyrroles.
  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • ResearchGate.
  • Arkivoc.
  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole.
  • Semantic Scholar.
  • PubMed.
  • Santa Cruz Biotechnology. 4-methyl-1H-pyrrole-3-carboxylic acid.
  • MDPI.
  • Indian Journal of Pharmaceutical Education and Research.
  • Arkivoc. Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol.
  • PubMed. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.
  • Indian Journal of Pharmaceutical Education and Research.
  • ACS Publications.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-Propyl-1H-pyrrole-3-carboxylate

Objective: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of methyl 4-propyl-1H-pyrrole-3-carboxylate. It is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of methyl 4-propyl-1H-pyrrole-3-carboxylate. It is designed for researchers, chemists, and drug development professionals to navigate and mitigate common side reactions, thereby improving yield, purity, and process reliability.

Introduction: The Challenge of Substituted Pyrrole Synthesis

Pyrrole scaffolds are foundational in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals.[1][2] However, their synthesis is often hampered by the electron-rich nature of the pyrrole ring, which makes it susceptible to polymerization, oxidation, and other side reactions under many standard conditions.[3][4] The target molecule, methyl 4-propyl-1H-pyrrole-3-carboxylate, presents a specific substitution pattern that requires careful selection of synthetic strategy to achieve high yields and purity. This guide will focus primarily on the most applicable modern synthetic routes, such as the Van Leusen and Barton-Zard reactions, while also addressing general issues common to other methods like the Paal-Knorr synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction mixture is turning into a dark, intractable tar, and I'm getting very low yield of the desired pyrrole. What is happening?

A1: This is a classic sign of pyrrole polymerization. The pyrrole nucleus is highly electron-rich and prone to acid-catalyzed or oxidative polymerization, forming dark-colored, insoluble polypyrroles.[3] This is one of the most common failure modes in pyrrole synthesis.

Root Causes & Mitigation Strategies:

  • Excessive Acidity: Strong acids can protonate the pyrrole ring, activating it towards electrophilic attack by another protonated pyrrole molecule, initiating polymerization.[3] This is a particular risk in syntheses like the Paal-Knorr, where acid catalysis is often employed.[5][6]

    • Solution: Avoid strongly acidic conditions (pH < 3).[5][6] If an acid catalyst is necessary, use a weak acid like acetic acid or consider running the reaction under neutral conditions, even if it requires a longer reaction time or higher temperature.[5][7]

  • Presence of Oxidants: Atmospheric oxygen or other oxidizing agents can initiate polymerization by oxidizing pyrrole monomers to radical cations.[3]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. If the product is isolated and stored, do so under inert gas at low temperatures.[3]

  • High Temperatures: Elevated temperatures accelerate the rate of polymerization, especially when initiators like acids or oxidants are present.[3]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating after the starting materials are consumed.

Q2: I am attempting a Van Leusen synthesis using TosMIC, but the reaction is sluggish and gives a low yield. How can I improve it?

A2: The Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is an excellent method for creating 3,4-disubstituted pyrroles like the target molecule.[8][9] Sluggishness often points to issues with base selection or the reactivity of the Michael acceptor.

Root Causes & Mitigation Strategies:

  • Inadequate Base Strength: The first step is the deprotonation of TosMIC to form the nucleophilic carbanion.[9] If the base is too weak, this equilibrium will not favor the anion, slowing the initial Michael addition.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like DMSO or THF are common choices.[10][11]

  • Poor Michael Acceptor: The reaction partner for the TosMIC anion is an electron-deficient alkene (a Michael acceptor). For the target molecule, a suitable precursor would be methyl 2-propylacrylate or a related derivative. If this acceptor is not sufficiently electron-deficient, the initial addition will be slow.

    • Solution: While you cannot change the propyl group, ensure the ester is a simple methyl or ethyl group. More complex esters can add steric hindrance. Confirm the purity of your Michael acceptor, as impurities can inhibit the reaction.

  • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the anionic intermediates.

    • Solution: Aprotic polar solvents like DMSO, DMF, or THF are generally effective.[12] For reactions with NaH, THF is a standard choice.

Q3: In my Paal-Knorr synthesis attempt, I'm isolating a significant furan byproduct instead of the pyrrole. Why is this happening?

A3: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[5][7] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration on its own, without the involvement of the amine.[5]

Root Causes & Mitigation Strategies:

  • Highly Acidic Conditions: As with polymerization, strong acid (pH < 3) strongly favors the intramolecular cyclization of the dicarbonyl to form the furan.[5][13]

    • Solution: Use a weak acid like acetic acid or run the reaction under neutral conditions.[5][7] This slows the furan formation pathway relative to the desired reaction with the amine.

  • Insufficient Amine Nucleophile: If the amine concentration is too low or its nucleophilicity is poor, the furan formation pathway can outcompete it.

    • Solution: Use an excess of the amine component (e.g., ammonia or an ammonium salt) to push the equilibrium towards the pyrrole product.[5]

Frequently Asked Questions (FAQs)
  • Q: Which synthetic route is most recommended for preparing methyl 4-propyl-1H-pyrrole-3-carboxylate?

    • A: The Van Leusen pyrrole synthesis is highly recommended for this specific substitution pattern.[9] It involves the [3+2] cycloaddition of TosMIC with an appropriate α,β-unsaturated ester, such as methyl 2-propylacrylate. This method directly assembles the 3,4-substituted ring system with good regiocontrol. An alternative is the Barton-Zard reaction , reacting an α-isocyanoacetate with a 1-nitroalkene, which also provides direct access to substituted pyrroles.[14][15]

  • Q: What are the most critical parameters to control during the synthesis?

    • A: Regardless of the chosen route, the most critical parameters are:

      • Atmosphere: Always use an inert atmosphere (N₂ or Ar) to prevent oxidative polymerization.[3]

      • Temperature: Use the minimum temperature required for a reasonable reaction rate to suppress side reactions like polymerization.[3]

      • Purity of Reagents: Ensure starting materials, particularly TosMIC or the 1,4-dicarbonyl compound, are pure. Impurities can drastically affect yield.

      • Base/Acid Choice: The choice and concentration of the base (for Van Leusen/Barton-Zard) or acid (for Paal-Knorr) are paramount to steer the reaction away from side-product formation.[5][9]

  • Q: How can I effectively purify my final product from common side products?

    • A: Purification can be challenging due to the similar polarities of substituted pyrroles and certain byproducts.

      • Column Chromatography: This is the most common method. Use a silica gel column with a non-polar/polar solvent gradient, such as hexane/ethyl acetate.[16][17]

      • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective for removing less volatile impurities like oligomers or salts.[18][19]

      • Acid/Base Wash: During workup, washing the organic layer with dilute acid can remove basic impurities, while a dilute base wash can remove acidic starting materials or byproducts. Be cautious, as strong acid can degrade the pyrrole product.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.

  • Q: My pyrrole product is colorless initially but darkens upon standing. How do I store it properly?

    • A: This darkening is due to slow oxidation and/or polymerization upon exposure to air and light.[4][20] To ensure long-term stability, store the purified pyrrole at low temperatures (0 to -20 °C), under an inert atmosphere (argon or nitrogen), in a container protected from light (e.g., an amber vial).[3]

Data & Protocols
Table 1: Troubleshooting Summary for Common Synthesis Routes
IssuePotential CauseSynthetic RouteRecommended Solution
Dark Tar/Polymer Formation Excessive Acid / OxidationPaal-Knorr, GeneralUse weak acid (e.g., acetic acid); run under inert (N₂) atmosphere.[3][5]
Low Yield / Stalled Reaction Weak Base / Poor AcceptorVan Leusen (TosMIC)Use a strong base (NaH, KOtBu); ensure purity of Michael acceptor.[9][11]
Furan Byproduct Strong Acidic ConditionsPaal-KnorrMaintain pH > 3; use excess amine; consider neutral conditions.[5][7][13]
Self-Condensation Unstable IntermediateKnorr SynthesisPrepare the α-aminoketone in situ from the corresponding oxime.[21]
Complex Product Mixture Incorrect Base/SolventBarton-ZardOptimize base and solvent combination; ensure slow addition of reagents.
Protocol 1: Van Leusen Synthesis of Methyl 4-propyl-1H-pyrrole-3-carboxylate

This protocol is a representative procedure based on the Van Leusen reaction methodology.[9][22]

Materials:

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Methyl 2-propylacrylate (or similar Michael acceptor)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

  • Reagent Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.0 equivalent) and methyl 2-propylacrylate (1.1 equivalents) in anhydrous THF.

  • Reaction: Add the TosMIC/acrylate solution dropwise to the stirred NaH suspension at 0 °C. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

Visualized Workflows & Mechanisms
Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common issues during pyrrole synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials (TLC, NMR) Start->CheckPurity CheckConditions Analyze Reaction Conditions CheckPurity->CheckConditions Purity OK Polymerization Dark Tar or Insoluble Polymer? CheckConditions->Polymerization Furan Furan Byproduct Detected (GC-MS, NMR)? Polymerization->Furan No Sol_Polymer Reduce Acidity Use Inert Atmosphere Lower Temperature Polymerization->Sol_Polymer Yes Incomplete Starting Material Remains (TLC)? Furan->Incomplete No Sol_Furan Use Weaker Acid (pH > 3) Increase Amine Concentration Furan->Sol_Furan Yes Sol_Incomplete Increase Reaction Time/Temp Use Stronger Base/Catalyst Check Reagent Stoichiometry Incomplete->Sol_Incomplete Yes Purification Optimize Purification (Chromatography, Distillation) Incomplete->Purification No

Caption: A decision tree for troubleshooting common synthesis issues.

Simplified Van Leusen Reaction Mechanism

This diagram illustrates the key steps of the Van Leusen synthesis and highlights the critical base-catalyzed deprotonation step.

VanLeusenMechanism cluster_0 Step 1: Anion Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Elimination TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC (Nucleophile) TosMIC->Anion Deprotonation (CRITICAL STEP) Base Base (e.g., NaH) Acceptor Methyl 2-propylacrylate Anion->Acceptor Attack Adduct Intermediate Adduct Acceptor->Adduct Cyclized 5-Membered Ring Intermediate Adduct->Cyclized Intramolecular 5-exo-trig Product Methyl 4-propyl-1H-pyrrole-3-carboxylate Cyclized->Product - TosH (Tautomerization)

Sources

Optimization

Technical Support Center: Chromatography of Methyl 4-propyl-1H-pyrrole-3-carboxylate

Welcome to the dedicated technical support guide for optimizing the chromatographic separation of methyl 4-propyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, analytical scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing the chromatographic separation of methyl 4-propyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and related pyrrole derivatives. Here, we address common questions and troubleshooting scenarios encountered during method development and routine analysis, grounding our advice in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section covers fundamental questions to establish a robust analytical method from the outset.

Q1: What are the key physicochemical properties of methyl 4-propyl-1H-pyrrole-3-carboxylate, and how do they influence the chromatographic strategy?

A1: Understanding the molecule's properties is the critical first step in method development. Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a moderately non-polar molecule, which makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).

Key properties and their implications are summarized below:

PropertyValue / ObservationChromatographic ImplicationSource
Molecular Formula C₉H₁₃NO₂-[1]
Molecular Weight 167.21 g/mol Affects detection sensitivity, especially in mass spectrometry.[1]
Predicted Lipophilicity (XLogP3-AA) 1.9Indicates moderate hydrophobicity. The compound will be well-retained on non-polar stationary phases like C18 or C8.[1]
Key Functional Groups Pyrrole Ring, Methyl Ester, Propyl ChainThe pyrrole nitrogen is very weakly basic (pKa of protonated pyrrole is ~ -3.8) and is not typically protonated under standard RP-HPLC conditions[2]. The ester group is susceptible to hydrolysis under strongly acidic or alkaline conditions, which could lead to the formation of the more polar 4-propyl-1H-pyrrole-3-carboxylic acid as a degradation product[3].[2][3]
Solubility Soluble in common organic solventsThe sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition itself, to ensure good peak shape[4].

Given these characteristics, an RP-HPLC method using a C18 stationary phase with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase is the most logical starting point.

Q2: What is a reliable starting point for developing an RP-HPLC method for this compound?

A2: A systematic approach to method development saves time and resources. Based on methods developed for similar pyrrole-containing ester derivatives, the following protocol provides a robust starting point.[3][5]

  • Column Selection:

    • Stationary Phase: C18, high-purity silica (Type B) to minimize silanol interactions[6].

    • Dimensions: 4.6 x 150 mm, 3.5 µm particle size (for standard HPLC) or sub-2 µm for UHPLC systems.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. A low pH (~2.5-3.0) is recommended to ensure sharp peaks by suppressing the ionization of any residual silanols on the stationary phase[6][7]. This also ensures that any potential acidic impurities (e.g., from hydrolysis) are in their non-ionized form, leading to consistent retention[8].

    • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). ACN is often preferred for its lower viscosity and better UV transparency at low wavelengths[7].

  • Initial Gradient Program:

    • A generic screening gradient helps to quickly determine the approximate elution conditions.

Time (min)%A (Aqueous + Acid)%B (Organic)
0.0955
1.0955
15.0595
17.0595
17.1955
20.0955
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for retention time stability[4].

    • Detection: UV/Vis detector at a wavelength where the compound has significant absorbance (e.g., start at 225 nm, then optimize by scanning)[3].

    • Injection Volume: 5-10 µL.

This starting method will provide a chromatogram that can be used to optimize retention, resolution, and analysis time.

G cluster_prep Preparation cluster_run Execution cluster_eval Evaluation Col Select C18 Column MP Prepare Mobile Phase (A: 0.1% Acid, B: ACN) Col->MP Sample Dissolve Sample in Initial Mobile Phase MP->Sample Equilibrate Equilibrate Column (10-20 column volumes) Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Screening Gradient Inject->Run Analyze Analyze Chromatogram (Retention, Peak Shape) Run->Analyze Optimize Optimize Gradient & Conditions Analyze->Optimize

Workflow for Initial Method Development.
Q3: How do I choose between Acetonitrile and Methanol as the organic modifier?

A3: The choice of organic solvent is a powerful tool for optimizing selectivity (the spacing between peaks).[9] While Acetonitrile and Methanol are both common in reversed-phase chromatography, they have different chemical properties that can alter elution order and resolution.

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for this Compound
Elution Strength Stronger (less is needed for elution)Weaker (more is needed for elution)Start with ACN due to its favorable properties.
Selectivity Acts as a dipole/pi-pi acceptorActs as a proton donor/acceptorIf separating from structurally similar impurities, trying both is recommended as selectivity can change significantly.[9]
Viscosity/Pressure Lower viscosity, leading to lower backpressureHigher viscosity, leading to higher backpressureACN is advantageous for high flow rates or UHPLC systems.[7]
UV Cutoff ~190 nm~205 nmACN is better for low-wavelength detection.[7]

Protocol for Testing Selectivity:

  • Develop an optimized gradient using Acetonitrile.

  • Replace the Acetonitrile with Methanol.

  • Adjust the gradient timetable to account for Methanol's weaker elution strength (you will generally need higher percentages of MeOH).

  • Compare the chromatograms for changes in peak spacing and resolution.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis in a direct Q&A format.

Q4: My peak for methyl 4-propyl-1H-pyrrole-3-carboxylate is tailing. What are the causes and how do I fix it?

A4: Peak tailing is one of the most common chromatographic problems. It reduces peak height (lowering sensitivity) and complicates integration, affecting accuracy[6]. The causes can be broadly categorized as either chemical or physical.[10]

The following decision tree can guide your troubleshooting process:

TailingTroubleshooting Start Peak Tailing Observed TestNeutral Inject a neutral compound (e.g., Toluene, Naphthalene) Start->TestNeutral NeutralTails Neutral Compound Tails TestNeutral->NeutralTails Yes NeutralOK Neutral Compound is Symmetrical TestNeutral->NeutralOK No PhysicalIssue Conclusion: Physical Issue (Void, Leak, Bad Fitting) NeutralTails->PhysicalIssue ChemicalIssue Conclusion: Chemical Issue (Secondary Interactions) NeutralOK->ChemicalIssue FixPhysical Action: Check fittings, replace guard/column, inspect for dead volume. PhysicalIssue->FixPhysical FixChemical Action: Optimize Mobile Phase pH or use a different column. ChemicalIssue->FixChemical

Decision Tree for Troubleshooting Peak Tailing.

If the issue is chemical (most likely for this type of compound): Peak tailing often results from secondary interactions between the analyte and the stationary phase, particularly with acidic residual silanol groups (Si-OH) on the silica surface.[6][10] While the pyrrole nitrogen is not strongly basic, it can still participate in these unwanted interactions.

Step-by-Step Solutions:

  • Lower Mobile Phase pH: This is the most effective solution. Reducing the pH to between 2.5 and 3.5 protonates the mobile phase and suppresses the ionization of the silanol groups (Si-O⁻), minimizing their ability to interact with the analyte[6].

    • Action: Use 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid in the aqueous portion of your mobile phase.

  • Use a High-Purity, End-capped Column: Modern "Type B" silica columns have a much lower concentration of active silanol groups and are often "end-capped" to shield the remaining ones.[6]

    • Action: If you are using an older column (Type A silica), switch to a modern, high-purity, end-capped C18 column.

  • Increase Buffer Strength: A higher concentration of buffer ions can sometimes help shield the analyte from interacting with the stationary phase.[11]

    • Action: Increase your buffer concentration from 10mM to 25-50mM, ensuring it remains soluble when mixed with the organic phase.

  • Add a Competing Base (Historical Approach): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase was a common strategy with older columns to saturate the active sites[6]. This is generally not required with modern columns and can complicate MS detection.

Q5: I am not getting enough retention; my peak is eluting too close to the void volume. How can I increase its retention time?

A5: Inadequate retention in reversed-phase chromatography means the analyte is too "soluble" in the mobile phase and not interacting sufficiently with the stationary phase.

Solutions (in order of preference):

  • Decrease the Organic Modifier Concentration: This is the most direct way to increase retention. A lower percentage of organic solvent makes the mobile phase more polar (weaker), forcing the non-polar analyte to interact more with the stationary phase[12].

    • Action: If you are running an isocratic method, decrease the %ACN or %MeOH. If using a gradient, make the initial %B lower or flatten the gradient slope.

  • Switch to a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile.

    • Action: Replace acetonitrile with methanol in your mobile phase. You will likely need to re-optimize the gradient, but retention for all non-polar compounds will generally increase.

  • Use a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider changing the column.

    • Action: Switch from a C18 to a C30 column, or use a C18 column with a higher carbon load, which provides more hydrophobic interaction sites.

Q6: My retention times are drifting between injections. What is causing this instability?

A6: Drifting retention times are a common sign of an unstable system and can severely impact the reproducibility and validity of your results.[13]

Common Causes and Solutions Checklist:

  • Insufficient Column Equilibration: The column's stationary phase needs to be fully equilibrated with the initial mobile phase conditions before each injection. This is especially true for gradient methods.

    • Solution: Ensure your equilibration step at the end of the gradient is long enough. A good rule of thumb is 5-10 column volumes[11].

  • Mobile Phase Instability:

    • Composition Change: The more volatile organic component (e.g., ACN) can evaporate over time, increasing the mobile phase's polarity and causing retention times to increase. Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily[4].

    • pH Drift: If you are using an unbuffered or poorly buffered mobile phase near the pKa of an analyte, small changes in pH can cause large shifts in retention. Solution: Use a buffer and ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of any ionizable analytes[14][15]. For methyl 4-propyl-1H-pyrrole-3-carboxylate, this is more relevant for any acidic or basic impurities.

  • Temperature Fluctuations: Column temperature directly affects retention. A 1°C increase can decrease retention time by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure the lab's ambient temperature is stable[4].

  • Pump or Hardware Issues: Inconsistent flow rates from worn pump seals or check valves will cause retention time shifts.

    • Solution: Check for pressure fluctuations. If observed, perform routine pump maintenance as per the manufacturer's guidelines[11].

By methodically addressing these potential issues, you can develop a robust and reliable chromatographic method for methyl 4-propyl-1H-pyrrole-3-carboxylate, ensuring high-quality, reproducible data for your research and development needs.

References

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PMC. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PMC. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019, November 8). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Semantic Scholar. (2022, January 5). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Retrieved from [Link]

  • JUIT. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • ACS Publications. (2022, August 1). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Aijiren. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Methyl 4-propyl-1H-pyrrole-3-carboxylate

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the validation of methyl 4-propyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block. We will move beyond rote protocol recitation to explore the "why" behind the "how," offering insights gleaned from years of troubleshooting and method development in a high-stakes research environment.

Our focus is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating the most appropriate mass spectrometry technique for their specific needs. This guide is structured to be a self-validating system, where the logic behind each experimental choice is transparent and grounded in established scientific principles and regulatory expectations.

Foundational Concepts: Understanding the Analyte and the Imperative for Validation

Methyl 4-propyl-1H-pyrrole-3-carboxylate possesses a molecular weight of 167.21 g/mol and a chemical formula of C9H13NO2.[1] Its structure, featuring a pyrrole ring, a methyl ester, and a propyl group, dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The validation of analytical procedures is a critical process to demonstrate that a method is suitable for its intended purpose.[2][3] This is not just a matter of good practice; it is a requirement by regulatory bodies such as the FDA and is outlined in guidelines like the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2).[2][4][5][6]

The objective of validating an analytical procedure is to confirm its suitability for its intended use.[2][3] For a compound like methyl 4-propyl-1H-pyrrole-3-carboxylate, this could involve identification, quantification of impurities, or assaying the bulk substance.

Choosing the Right Tool: A Comparative Analysis of GC-MS and LC-MS

The initial and most critical decision in developing a mass spectrometry-based method is the choice of the inlet system: Gas Chromatography (GC) or Liquid Chromatography (LC). This choice is fundamentally dictated by the analyte's properties.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Best Suited For Volatile, thermally stable, non-polar compounds.[7][8]Polar, large, or thermally unstable molecules.[7][8]
Sample Preparation Often requires derivatization for polar molecules.Usually minimal preparation is needed.[7]
Separation Mechanism Separation occurs in the gas phase based on boiling point and column interactions.[8][9]Separation occurs in the liquid phase based on polarity and affinity for the stationary phase.[8]
Ionization Techniques Primarily Electron Ionization (EI), a "hard" ionization technique providing reproducible fragmentation patterns.[9][10]Primarily Electrospray Ionization (ESI), a "soft" ionization technique that typically produces protonated molecules with minimal fragmentation.[9][10]
Sensitivity High for volatile analytes.[7]Generally offers higher sensitivity, especially for biomolecules.[7]

Expert Insight: For methyl 4-propyl-1H-pyrrole-3-carboxylate, with a moderate molecular weight and potential for volatility, both GC-MS and LC-MS could be viable. However, the presence of the polar N-H and ester functionalities suggests that LC-MS might be the more direct and robust approach, potentially avoiding the need for derivatization that is often required in GC-MS to improve volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8]

Experimental Protocol: GC-MS Validation
  • Sample Preparation:

    • Dissolve a precisely weighed amount of methyl 4-propyl-1H-pyrrole-3-carboxylate reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Fragmentation Pattern (EI):

Under EI, pyrrole derivatives often show a stable molecular ion peak.[10] The fragmentation of methyl 4-propyl-1H-pyrrole-3-carboxylate would likely involve:

  • Loss of the methoxy group (-OCH3): A peak at m/z 136.

  • Loss of the entire ester group (-COOCH3): A peak at m/z 108.

  • Cleavage of the propyl chain: Loss of an ethyl radical (-C2H5) leading to a peak at m/z 138.

  • Ring cleavage: Fragmentation of the pyrrole ring itself.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is highly versatile and particularly well-suited for polar and thermally labile compounds.[7][8]

Experimental Protocol: LC-MS/MS Validation
  • Sample Preparation:

    • Dissolve a precisely weighed amount of methyl 4-propyl-1H-pyrrole-3-carboxylate reference standard in the mobile phase to create a stock solution.

    • Prepare a series of calibration standards by serial dilution.

    • Prepare QC samples at low, medium, and high concentrations.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Expected Fragmentation Pattern (ESI-MS/MS):

In positive ESI mode, the protonated molecule [M+H]+ at m/z 168.1 would be the precursor ion. Fragmentation in the collision cell would likely lead to product ions from the loss of:

  • Methanol (-CH3OH): A product ion at m/z 136.1.

  • Carbon monoxide from the ester group (-CO): A product ion at m/z 140.1.

The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents on the ring.[11][12]

The Pillars of Validation: A Systematic Approach

According to ICH guidelines, the validation of an analytical procedure includes the evaluation of several key parameters.[3][4][13]

Validation Parameters and Acceptance Criteria
Validation ParameterGC-MSLC-MS/MSAcceptance Criteria (Typical)
Specificity/Selectivity Demonstrated by chromatographic resolution from potential impurities and matrix components.Demonstrated by chromatographic resolution and unique MRM transitions.Peak purity > 98%; no interfering peaks at the retention time of the analyte.
Linearity A minimum of 5 concentration levels are recommended.[3]A minimum of 5 concentration levels are recommended.[3]Coefficient of determination (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[2]The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[2]Defined by the linearity study.
Accuracy Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.Mean recovery of 98-102%.
Precision (Repeatability & Intermediate) Expressed as the relative standard deviation (RSD) of a series of measurements.Expressed as the RSD of a series of measurements.RSD ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.Analytically justifiable and reported.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]Analytically justifiable with acceptable precision and accuracy (e.g., RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]RSD of results should remain within acceptable limits.

Expert Insight: While both techniques can be validated to meet these criteria, LC-MS/MS often provides superior sensitivity and selectivity, especially in complex matrices, due to the specificity of MRM transitions.[14] This can lead to lower LOD and LOQ values.

Visualizing the Workflow

Mass Spectrometry Validation Workflow

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev_Analyte Analyte Characterization (Methyl 4-propyl-1H-pyrrole-3-carboxylate) Dev_Inst Instrument Selection (GC-MS vs. LC-MS) Dev_Analyte->Dev_Inst Dev_Param Parameter Optimization (e.g., Gradient, Temp, Voltages) Dev_Inst->Dev_Param Val_Protocol Validation Protocol Definition Dev_Param->Val_Protocol Val_Specificity Specificity / Selectivity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability, Intermediate) Val_Accuracy->Val_Precision Val_Limits LOD & LOQ Val_Precision->Val_Limits Val_Robustness Robustness Val_Limits->Val_Robustness Val_Report Validation Report Val_Robustness->Val_Report Routine_Sample Sample Analysis Val_Report->Routine_Sample Routine_QC System Suitability & QC Checks Routine_Sample->Routine_QC Routine_Data Data Review & Reporting Routine_QC->Routine_Data

Caption: A generalized workflow for the validation of a mass spectrometry method.

Logical Decision Tree for Method Selection

Start Start: Analyze Methyl 4-propyl-1H-pyrrole-3-carboxylate Volatility Is the analyte sufficiently volatile and thermally stable? Start->Volatility GCMS GC-MS is a strong candidate Volatility->GCMS Yes LCMS_alternative Consider LC-MS Volatility->LCMS_alternative No Derivatization Is derivatization acceptable? GCMS->Derivatization Complex_Matrix Is the sample matrix complex? GCMS->Complex_Matrix Derivatization->GCMS Yes LCMS_preferred LC-MS is the preferred method Derivatization->LCMS_preferred No LCMS_alternative->Complex_Matrix LCMS_MS LC-MS/MS offers superior selectivity and sensitivity Complex_Matrix->LCMS_MS Yes GCMS_SIM GC-MS with SIM can be effective Complex_Matrix->GCMS_SIM No

Caption: A decision tree to guide the selection between GC-MS and LC-MS.

Conclusion and Senior Scientist's Recommendation

Both GC-MS and LC-MS/MS are powerful techniques capable of the successful validation of methyl 4-propyl-1H-pyrrole-3-carboxylate. The choice between them is a balance of the analyte's properties, the complexity of the sample matrix, and the specific goals of the analysis.

For routine quality control of a relatively pure drug substance where high throughput is desired, a well-developed GC-MS method can be highly effective and cost-efficient. The extensive fragmentation in EI can also provide a high degree of confidence in structural confirmation.

However, for applications requiring the highest sensitivity, such as impurity profiling or analysis in biological matrices, LC-MS/MS is the unequivocally superior choice. Its ability to handle non-volatile and thermally labile compounds without derivatization, coupled with the exceptional selectivity of MRM, makes it the more robust and versatile platform for modern pharmaceutical analysis.

Ultimately, the principles of thorough method development and rigorous validation, as outlined in the ICH guidelines, are paramount. A deep understanding of the analytical instrumentation and the chemistry of the analyte will always be the most critical assets in any successful validation endeavor.

References

  • MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ICH. (1996, November 6). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Semantic Scholar. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Health Canada. (n.d.). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • LinkedIn. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methyl 4-propyl-1H-pyrrole-3-carboxylate

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, mechanistically grounded framework for handling Methyl 4-propyl-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a rigorous, mechanistically grounded framework for handling Methyl 4-propyl-1H-pyrrole-3-carboxylate. By understanding the physicochemical properties of this compound, laboratory personnel can move beyond rote compliance and implement self-validating safety systems.

Chemical Profiling & Mechanistic Toxicology

Methyl 4-propyl-1H-pyrrole-3-carboxylate (CAS: 158957-52-9) is a specialized organic intermediate frequently utilized in the synthesis of complex pharmaceuticals, including kinase inhibitors and porphyrin analogs[1]. Typically encountered as a crystalline solid or fine powder, it is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335)[2][3].

To handle this compound safely, one must understand the causality behind its hazards:

  • Lipophilicity & Dermal Penetration: The pyrrole ring, combined with the propyl and methyl ester moieties, renders the molecule highly lipophilic. If it contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum. This disrupts local lipid bilayers, leading to contact dermatitis and erythema[2].

  • Respiratory Sensitization: As a fine powder, its aerodynamic diameter allows for easy aerosolization. When inhaled, the ester group can undergo localized hydrolysis upon contact with the moisture in the mucosal membranes of the upper respiratory tract. This releases mildly acidic byproducts that trigger the H335 respiratory irritation response[3].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling lipophilic organic esters. The following PPE matrix is engineered to counteract the specific physicochemical threats posed by this pyrrole derivative.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Pyrrole esters are lipophilic and can permeate latex. Nitrile provides superior chemical resistance against non-polar organic esters, preventing dermal lipid disruption[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne crystalline dust particulates and accidental solvent splashes during dissolution, mitigating H319 risks[2].
Body Protection Flame-retardant lab coat with knit cuffsPrevents particulate accumulation on forearms and protects against electrostatic discharge during powder transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters out fine crystalline dust, preventing mucosal deposition and H335 respiratory sensitization[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains contained throughout the experimental setup.

  • Environmental Control Verification: Before handling, ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). This is critical to capture any aerosolized dust before it reaches the operator's breathing zone[3].

  • Static Elimination: Organic powders like pyrrole derivatives can accumulate static charge. Use an anti-static weighing gun (ionizer) or grounded metal spatulas to prevent the powder from repelling and aerosolizing during transfer.

  • Material Transfer & Weighing: Weigh Methyl 4-propyl-1H-pyrrole-3-carboxylate directly inside the fume hood. Avoid rapid pouring; instead, transfer the solid gently to minimize dust generation.

  • Solvent Dissolution: When setting up the reaction, add the organic solvent (e.g., dichloromethane or ethyl acetate) slowly down the side of the flask to avoid kicking up the un-dissolved powder.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., ethanol) to capture any invisible residual dust, followed by a standard detergent wipe.

HandlingWorkflow A Pre-Operation: Don PPE (Nitrile, Goggles, Lab Coat) B Environmental Control: Activate Fume Hood (>100 fpm) A->B C Material Transfer: Weigh Pyrrole Derivative B->C D Reaction Setup: Dissolve in Organic Solvent C->D E Post-Operation: Decontaminate & Segregate Waste D->E

Step-by-step operational workflow integrating PPE for handling pyrrole derivatives.

Spill Response & Disposal Plan

In the event of an accidental release of the solid powder, follow this self-validating containment protocol. The logic here dictates that we must prevent aerosolization while avoiding the introduction of incompatible solvents.

  • Isolation & Ventilation: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is maximized to prevent the spread of airborne dust[4].

  • Avoid Water Application: Do not apply water to the dry powder. Adding water to this lipophilic compound will not dissolve it; instead, it will create a hydrophobic slurry that is significantly harder to contain and can spread the contamination further.

  • Dry Containment & Collection: Use moist sorbent pads (lightly dampened with a compatible organic solvent like isopropanol, not water) to gently cover the spill. This suppresses dust without repelling the compound[5]. Alternatively, carefully sweep the powder using non-sparking tools and a dustpan to avoid generating static or airborne particulates[5].

  • Waste Segregation: Transfer all collected material and contaminated PPE into a double-lined, chemical-resistant hazardous waste bag or a sealable solid waste container[6]. Label it explicitly as "Hazardous Waste: Pyrrole Ester Spill Debris."

  • Final Decontamination: Once the bulk solid is removed, wash the affected surface with a mild detergent and water. The surfactants in the detergent are mechanistically required to break down and emulsify any residual lipophilic ester that remains on the surface.

SpillResponse S1 Identify Spill (Solid/Powder) S2 Isolate Area & Ensure Ventilation S1->S2 S3 Apply Dry Absorbent (Avoid Water Initially) S2->S3 S4 Sweep with Non-Sparking Tools S3->S4 S5 Transfer to Hazardous Waste Bin S4->S5

Sequential spill response protocol for solid organic irritants.

References

  • [1] methyl 4-propyl-1H-pyrrole-3-carboxylate 158957-52-9 wiki - Guidechem. 1

  • [2] Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate SDS, 2199-51-1 Safety Data Sheets - ECHEMI. 2

  • [3] Safety Data Sheet - CymitQuimica. 3

  • [6] HOW TO RESPOND DURING CHEMICAL SPILL - NUS Medicine. 6

  • [5] 2.6 Chemical Spill Response - Environment, Health & Safety - University of Michigan. 5

  • [4] Guide for Chemical Spill Response - American Chemical Society. 4

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